
3-amino-4-methoxy-N-phenylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-4-methoxy-N-phenylbenzene-1-sulfonamide is a chemical compound with the molecular formula C13H14N2O3S . It is a compound that has been studied for its potential applications in various fields .
Molecular Structure Analysis
The molecular structure of 3-amino-4-methoxy-N-phenylbenzene-1-sulfonamide consists of a benzene ring substituted with an amino group, a methoxy group, and a phenylsulfonamide group . The molecular weight of this compound is 278.33 .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-amino-4-methoxy-N-phenylbenzene-1-sulfonamide include its molecular weight (278.33), molecular formula (C13H14N2O3S), and its structure . More detailed properties such as melting point, boiling point, and density were not found in the available literature .Scientific Research Applications
Antitumor Applications Compounds from sulfonamide-focused libraries, including variants similar to 3-amino-4-methoxy-N-phenylbenzene-1-sulfonamide, have been evaluated for their antitumor properties. Notably, compounds such as N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide (E7010) and N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide (E7070) have shown promise as potent cell cycle inhibitors and progressed to clinical trials. These compounds disrupt tubulin polymerization or cause a decrease in the S phase fraction along with G1 and/or G2 accumulation in various cancer cell lines, demonstrating potential as oncolytic agents (Owa et al., 2002).
Environmental Degradation of Sulfonamides Research on Microbacterium sp. strain BR1 revealed an unusual degradation pathway for sulfamethoxazole and other sulfonamides, initiated by ipso-hydroxylation followed by fragmentation. This process, resulting in the release of sulfite, 3-amino-5-methylisoxazole, and benzoquinone-imine, provides insight into environmental strategies for the elimination of sulfonamide antibiotics, highlighting a potential application in bioremediation practices (Ricken et al., 2013).
Antibacterial Activities Sulfonamides, including compounds related to 3-amino-4-methoxy-N-phenylbenzene-1-sulfonamide, exhibit a broad range of antimicrobial activities. They have been effective against pathogenic strains of gram-positive and gram-negative bacteria, employed in the treatment of various infectious diseases such as malaria, urinary tract infections, and respiratory tract infections. Novel sulfonamides synthesized for this purpose have shown promising antimicrobial activities, underscoring their continued importance in medicinal chemistry and antibiotic development (Ahmad & Farrukh, 2012).
Diuretic and Antihypertensive Agents Research into N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) substituted benzene sulfonamide derivatives, derived from substituted anthranilic acids, amino quinazolines, and substituted benzene sulphonamides, has unveiled a series of compounds with potential diuretic, antihypertensive, and anti-diabetic activities. These findings indicate the versatile therapeutic applications of sulfonamide derivatives beyond their traditional use as antimicrobials, extending into cardiovascular and metabolic disease management (Rahman et al., 2014).
Safety and Hazards
properties
IUPAC Name |
3-amino-4-methoxy-N-phenylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-18-13-8-7-11(9-12(13)14)19(16,17)15-10-5-3-2-4-6-10/h2-9,15H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XETWCHJMVSCTEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-4-methoxy-N-phenylbenzene-1-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2682705.png)
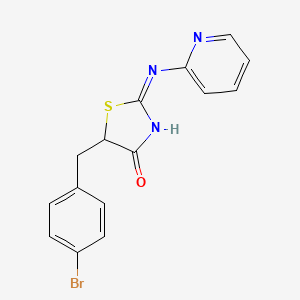
![3-[3-(tert-butoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2682708.png)
![[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone](/img/structure/B2682712.png)
![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-methylquinolin-4(1H)-one](/img/structure/B2682713.png)
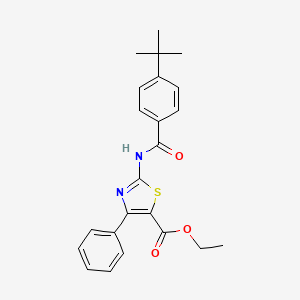
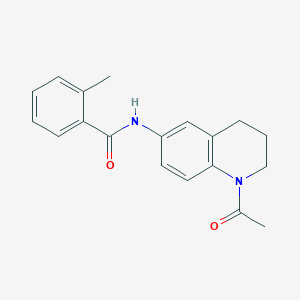
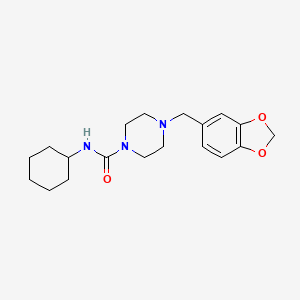
![N-cycloheptyl-5-oxo-3-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2682718.png)
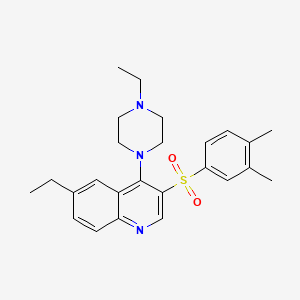
![2-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2682721.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide](/img/structure/B2682725.png)
![1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2-phenoxypropan-1-one](/img/structure/B2682727.png)
![4-Hydroxy-2-[(3R,6S)-2-oxo-6-(trifluoromethyl)piperidin-3-yl]isoindole-1,3-dione](/img/structure/B2682728.png)